4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-6(12)4-7(9)11-8(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNJDCDOAYASAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=C(C=C21)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555142 | |
| Record name | 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114244-83-6 | |
| Record name | 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-dichloro-2-nitropyridine with methylamine, followed by cyclization to form the desired pyrrolopyridine structure. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the nitro group (if present in intermediates) to an amine can be achieved using reducing agents such as iron powder or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (iron powder, catalytic hydrogenation), solvents (ethanol, methanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrrolopyridine derivatives, while oxidation reactions can produce N-oxides.
Scientific Research Applications
4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: It serves as a probe in biological assays to study enzyme activity, protein interactions, and cellular pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Chemical Biology: It is utilized in the design and synthesis of chemical probes to investigate biological processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation or induced apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
6-Aryl-1-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
These derivatives replace the 4,6-dichloro and 1-methyl groups with aryl and trimethoxyphenyl substituents. They exhibit IC₅₀ values in the micromolar to nanomolar range, demonstrating potent antiproliferative effects. The trimethoxyphenyl group enhances binding affinity to biological targets, likely due to increased hydrophobicity and π-π interactions .
4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-carboxylic Acid
This compound introduces a carboxylic acid group at position 7 and a phenylamino substituent at position 4. The carboxylic acid improves water solubility, while the phenylamino group enables hydrogen bonding, making it suitable for kinase inhibition studies .
1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine
The benzyl group also introduces a lipophilic moiety, which may enhance blood-brain barrier penetration .
Functional Group Modifications
4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (CAS: 1361410-15-2)
The addition of an oxo group at position 2 creates a ketone, altering electronic properties and reactivity.
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
The 3-carboxylate ester group enhances solubility in organic solvents. This derivative is used as a synthetic intermediate for further functionalization, such as hydrolysis to carboxylic acids .
Saturated and Partially Saturated Analogs
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine (CAS: 1176405-02-9)
Saturation of the pyrrolidine ring reduces aromaticity, increasing conformational flexibility. This structural change impacts binding to planar biological targets, such as DNA or enzyme active sites .
Comparative Physicochemical Properties
Biological Activity
4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 114244-83-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and research findings related to its therapeutic applications.
- Molecular Formula : C8H6Cl2N2
- Molecular Weight : 201.05 g/mol
- IUPAC Name : this compound
- Structural Formula :
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on pyrrole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may possess similar properties worthy of further exploration.
Inhibitory Effects on Enzymes
The compound has been noted for its role as a potential inhibitor of cytochrome P450 enzymes. Specifically, it has shown to inhibit CYP1A2 while having no significant effect on CYP2C19 or CYP3A4 . This selectivity is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- CYP Enzyme Inhibition : The inhibition of CYP enzymes can lead to altered metabolic pathways for various drugs, potentially enhancing or diminishing their effects.
- Antibacterial Mechanisms : The exact mechanism by which this compound exerts antibacterial effects is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of pyrrole derivatives, this compound was evaluated alongside other compounds. The results indicated that it exhibited comparable activity to established antibiotics like ciprofloxacin, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis involving various pyrrole derivatives highlighted the significance of chlorine substitutions at positions 4 and 6 in enhancing biological activity. Modifications in the molecular structure were systematically correlated with changes in potency against bacterial strains, providing insights into optimizing this compound for greater efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C8H6Cl2N2 |
| Molecular Weight | 201.05 g/mol |
| CYP Inhibition | CYP1A2 (Inhibitor) |
| Antibacterial Activity | MIC: 3.12 - 12.5 μg/mL |
| Compound | MIC (μg/mL) |
|---|---|
| 4,6-Dichloro-1-methyl... | 3.12 - 12.5 |
| Isoniazid | 0.25 |
| Ciprofloxacin | 2 |
Q & A
Q. What synthetic routes are commonly employed to prepare 4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine, and what key reagents are involved?
The compound is synthesized via chlorination of pyrrolo[3,2-c]pyridine precursors using phenylphosphonic dichloride, which selectively substitutes hydrogen atoms at the 4- and 6-positions. Methylation at the 1-position is typically achieved using NaH and methyl iodide in THF . Polar solvents like DMF or DMSO are critical for solubilizing intermediates and facilitating nucleophilic substitution . Analytical validation (e.g., HPLC purity >98%) is essential to confirm product integrity .
Q. How is the purity and structural identity of this compound validated in research settings?
High-performance liquid chromatography (HPLC) is standard for purity assessment (>98% purity threshold), while -NMR and -NMR are used to confirm substitution patterns. For example, -NMR peaks between δ 7.2–8.2 ppm correlate with aromatic protons, and methyl groups appear as singlets near δ 3.8–4.0 ppm . Mass spectrometry (HRMS) further validates molecular weight, with deviations <0.003 Da considered acceptable .
Q. What solvents and conditions are optimal for reactions involving this compound?
Polar aprotic solvents (DMF, DMSO, THF) enhance solubility and reaction rates for substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling requires Pd(PPh) catalyst and dichloromethane as a solvent, with yields influenced by temperature (e.g., 105°C for aryl boronic acid couplings) . Methanol or ethanol is used for recrystallization to minimize byproduct formation .
Advanced Research Questions
Q. What mechanistic insights explain the demethylation of 5-methyl derivatives during chlorination?
Demethylation under chlorination conditions (e.g., phenylphosphonic dichloride) likely proceeds via acid-catalyzed cleavage. The methyl group at the 5-position is susceptible to electrophilic attack, forming a carbocation intermediate that is trapped by chloride ions. Computational studies or isotopic labeling (e.g., -methyl groups) could further elucidate this pathway .
Q. How do π-π stacking and hydrogen-bonding interactions influence the crystallographic properties of related pyrrolo-pyridine derivatives?
Single-crystal X-ray diffraction reveals that intermolecular C–H···O hydrogen bonds and π-π stacking (3.44–3.83 Å distances) stabilize the crystal lattice. For example, chloroacetate-coordinated copper complexes exhibit distorted square-bipyramidal geometries, with Cl···Cl interactions (3.384 Å) contributing to packing stability . These interactions impact solubility and melting points, critical for formulation studies.
Q. What strategies mitigate byproduct formation during nitration or fluorination of the pyrrolo-pyridine core?
Byproducts arise from over-nitration or incomplete regioselectivity. Controlled addition of HNO/HSO at 0°C minimizes polysubstitution, while Selectfluor® in acetonitrile enables selective fluorination at the 3-position (29% yield). Column chromatography (DCM/EA gradients) effectively isolates target compounds .
Q. Can catalytic reduction of 4,6-dichloro derivatives yield dehalogenated intermediates for functionalization?
Catalytic hydrogenation (H, Pd/C) reduces dichloro groups to hydrogen, but competing dehalogenation pathways may require optimized pressure (1–3 atm) and solvent systems (THF/MeOH). Ammonolysis attempts often fail due to steric hindrance, suggesting alternative nucleophiles (e.g., Grignard reagents) for functional group introduction .
Methodological Considerations
- Synthetic Optimization : Screen solvent systems (DMF vs. THF) and catalysts (Pd vs. Cu) to improve cross-coupling yields .
- Analytical Rigor : Use LC-MS to track reaction progress and detect low-abundance byproducts .
- Computational Modeling : Employ DFT calculations to predict regioselectivity in electrophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
